3-cyclohexyl-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
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Overview
Description
5-cyclohexyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a cyclohexyl group, a 2-methylphenyl group, and a triazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the condensation of cyclohexyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide. This intermediate is then cyclized with 2-methylbenzaldehyde under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research and development. the general principles of scale-up synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-cyclohexyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.
Coordination Chemistry: The compound can act as a ligand, forming complexes with transition metals, which are studied for their catalytic and electronic properties.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through the triazole ring. The compound can inhibit enzymes by binding to their active sites, disrupt cell membranes, or interfere with DNA synthesis. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-cyclohexyl-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-cyclohexyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Biological Activity
3-cyclohexyl-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a heterocyclic compound belonging to the triazole class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N5S, with a molecular weight of approximately 304.39 g/mol. The structure features a cyclohexyl ring and a triazole moiety, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C15H17N5S |
Molecular Weight | 304.39 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. It has been observed to exhibit antimicrobial , antifungal , and anticancer properties through various mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.
- Oxidative Stress Reduction : Some studies suggest that it may help in reducing oxidative stress by scavenging free radicals.
Biological Activity Studies
Several studies have evaluated the biological activities of this compound:
Antimicrobial Activity
A study conducted by researchers found that this compound exhibited significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Antifungal Activity
In antifungal assays, the compound showed promising results against Candida species, indicating its potential as an antifungal agent.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 25 µM.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection markers compared to the control group. -
Case Study on Cancer Treatment :
Another study focused on the use of this compound in combination with standard chemotherapy agents for breast cancer treatment. The combination therapy resulted in enhanced cytotoxic effects on cancer cells compared to monotherapy.
Properties
Molecular Formula |
C16H20N4S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H20N4S/c1-12-7-5-6-10-14(12)11-17-20-15(18-19-16(20)21)13-8-3-2-4-9-13/h5-7,10-11,13H,2-4,8-9H2,1H3,(H,19,21)/b17-11+ |
InChI Key |
LASITQBYGMVJNV-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=NNC2=S)C3CCCCC3 |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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